

Spectroscopic Data Interpretation of CAS 206989-61-9: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-acetyl*

Cat. No.: *B153368*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for the compound with CAS number 206989-61-9, identified as **tert-Butyl 4-acetyl**.

This compound is a key building block in synthetic organic chemistry, frequently utilized as an intermediate in the development of pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is essential for its correct identification, purity assessment, and utilization in further chemical synthesis. This document presents a summary of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, along with detailed experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **tert-Butyl 4-acetyl**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.87 – 3.78	m	1H	CH
3.73 – 3.63	m	2H	CH ₂
3.40 – 3.26	m	2H	CH ₂
1.99 – 1.73	m	4H	CH ₂
1.67 – 1.48	m	3H	CH ₃
1.46	s	9H	C(CH ₃) ₃
1.45 – 1.32	m	1H	CH

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
155.0	C=O (carbamate)
79.3	C(CH ₃) ₃
62.8	CH
56.9	CH ₂
46.4	CH ₂
31.0	CH ₂
30.6	CH ₂
29.3	CH ₃
28.7	C(CH ₃) ₃
23.6	CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3428	O-H Stretch (trace water)
2971	C-H Stretch (aliphatic)
2872	C-H Stretch (aliphatic)
1780	C=O Stretch (carbamate)
1692	C=O Stretch (ketone)
1672	C=O Stretch (overtone/combination)
1478	C-H Bend (CH ₂)
1457	C-H Bend (CH ₃)
1397	C-H Bend (CH ₃)
1366	C-H Bend (tert-butyl)
1251	C-O Stretch
1169	C-N Stretch

Sample Preparation: Thin Film

Table 4: Mass Spectrometry Data

m/z	Ion Type
228.1596	[M+H] ⁺
250.1415	[M+Na] ⁺

Technique: High-Resolution Mass Spectrometry (ESI-TOF)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

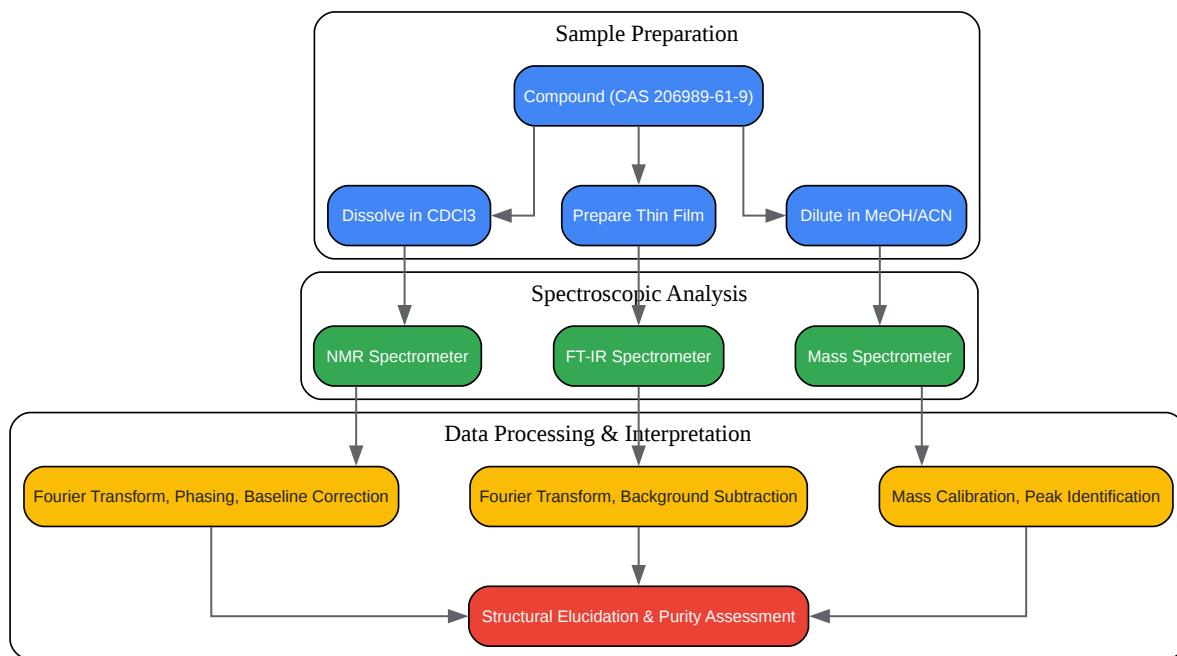
- Sample Preparation: A sample of approximately 5-10 mg of **tert-Butyl 4-acetylpiridine-1-carboxylate** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are accumulated to achieve a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using an appropriate software package. A line broadening factor of 0.3 Hz is applied to the ^1H FID, and 1.0 Hz to the ^{13}C FID before Fourier transformation. The spectra are then phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the neat sample (as a light yellow oil) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, a solution of the compound in a volatile solvent like dichloromethane can be deposited on a single salt plate, and the solvent is allowed to evaporate.
- Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared spectrometer.
- Data Acquisition: The spectrum is typically acquired over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded first and automatically subtracted

from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm^{-1}).


3. Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. This stock solution is then further diluted to a final concentration of approximately 1-10 $\mu\text{g}/\text{mL}$.
- Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$. The mass spectrometer is operated in positive ion mode. Key ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, are optimized to maximize the signal intensity of the molecular ion. Data is acquired over a mass-to-charge (m/z) range of 50-500.
- Data Processing: The acquired mass spectra are processed using the instrument's software. The accurate mass of the protonated molecule $[\text{M}+\text{H}]^+$ and the sodium adduct $[\text{M}+\text{Na}]^+$ are determined and used to calculate the elemental composition.

Visualization

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like CAS 206989-61-9.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Biological Activity and Signaling Pathways

Based on available literature, **tert-Butyl 4-acetylpiriperidine-1-carboxylate** (CAS 206989-61-9) is primarily utilized as a synthetic intermediate in the preparation of more complex molecules for drug discovery and development. There is no current evidence to suggest that this compound has intrinsic biological activity or is directly involved in specific signaling pathways. Its significance lies in its role as a versatile chemical building block. Therefore, a signaling pathway diagram is not applicable.

- To cite this document: BenchChem. [Spectroscopic Data Interpretation of CAS 206989-61-9: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153368#cas-206989-61-9-spectroscopic-data-interpretation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com